1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, along with a quinoline moiety at the 4-position of the prop-2-en-1-one chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-methoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and other oxidized products.
Reduction: Saturated ketones, alcohols, and other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 1-(4-Methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom and methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The quinoline moiety also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
914384-12-6 |
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Molecular Formula |
C19H14FNO2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14FNO2/c1-23-19-9-7-14(20)12-16(19)18(22)8-6-13-10-11-21-17-5-3-2-4-15(13)17/h2-12H,1H3 |
InChI Key |
CCJMTPUIUQSEOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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